
5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a phenanthroline moiety linked to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid typically involves the following steps:
Formation of 1,10-Phenanthrolin-5-amine: This can be achieved through the reduction of 1,10-phenanthroline-5,6-dione using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The 1,10-Phenanthrolin-5-amine is then coupled with glutaric anhydride under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The phenanthroline moiety can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride, particularly targeting the carbonyl group in the pentanoic acid chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of phenanthroline-5,6-dione derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of N-substituted phenanthroline derivatives.
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine:
- Explored for its anticancer properties due to its ability to bind to metal ions and generate reactive oxygen species.
Industry:
- Utilized in the development of sensors for detecting metal ions in environmental samples.
Mécanisme D'action
The compound exerts its effects primarily through its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with transition metals, which can then participate in redox reactions. These metal complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The generation of reactive oxygen species through redox cycling is a key pathway involved in its anticancer activity.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A simpler analog that lacks the pentanoic acid chain.
5-Nitro-1,10-phenanthroline: Contains a nitro group instead of an amino group.
1,10-Phenanthroline-5,6-dione: An oxidized form of the phenanthroline moiety.
Propriétés
IUPAC Name |
5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAHIKGGXXNSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475102 |
Source


|
| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163628-20-4 |
Source


|
| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

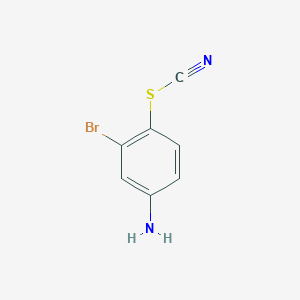
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
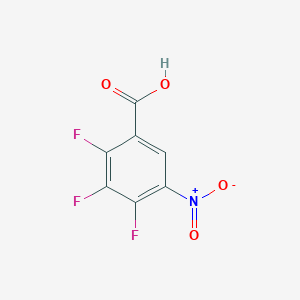
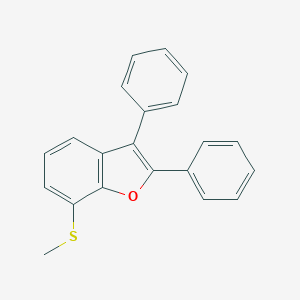
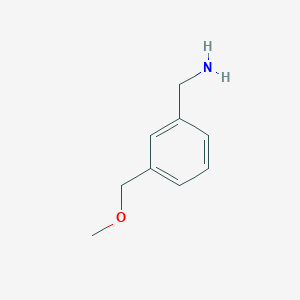
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
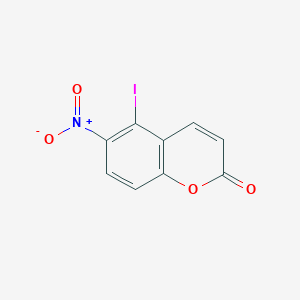
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
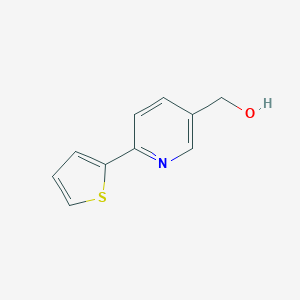
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
